4-Methylisoquinoline-5-carboxylic acid
Overview
Description
4-Methylisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methylisoquinoline-5-carboxylic acid is 1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9 (10 (7)8)11 (13)14/h2-6H,1H3, (H,13,14) . This indicates that the molecule consists of a methyl group attached to the 4-position of an isoquinoline ring, with a carboxylic acid group attached to the 5-position.Physical And Chemical Properties Analysis
4-Methylisoquinoline-5-carboxylic acid is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Scientific Research Applications
Therapeutic and Biological Potentials
Neuroprotection and CNS Disorders : Isoquinoline derivatives have shown neuroprotective properties, suggesting their potential in treating neurodegenerative diseases. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been identified in the mammalian brain and demonstrates neuroprotective, antiaddictive, and antidepressant-like activities, indicating potential applications in central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).
Anticancer Activities : Tetrahydroisoquinolines, a class closely related to 4-Methylisoquinoline-5-carboxylic acid, have been explored for their anticancer properties. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone achieved in anticancer drug discovery using isoquinoline scaffolds (Singh & Shah, 2017).
Antimicrobial and Antiviral Effects : Isoquinoline N-oxides have shown significant antimicrobial and antibacterial activities, suggesting their applicability in treating infectious diseases. More than 200 biologically active compounds within this class have demonstrated confirmed activities, indicating a promising area for drug discovery (Dembitsky et al., 2015).
Metabolic and Cardiovascular Effects : The pharmacological significance of isoquinoline derivatives extends to metabolic and cardiovascular health, showcasing a broad spectrum of potential therapeutic applications. Their roles in modulating lipid and glucose metabolism highlight their relevance in addressing metabolic syndromes and cardiovascular diseases.
Safety And Hazards
properties
IUPAC Name |
4-methylisoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-12-6-8-3-2-4-9(10(7)8)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHZGKPDZYMQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisoquinoline-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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